N-Acenaphthen-5-ylacetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4657-94-7 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
InChI |
InChI=1S/C14H13NO/c1-9(16)15-13-8-7-11-6-5-10-3-2-4-12(13)14(10)11/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
InChI Key |
RXRZTIATQMVXOK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C2CCC3=C2C1=CC=C3 |
Other CAS No. |
4657-94-7 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N Acenaphthen 5 Ylacetamide
Green Chemistry and Sustainable Synthetic Approaches for Acenaphthene Amides
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance safety and efficiency. For the synthesis of acenaphthene amides, including N-Acenaphthen-5-ylacetamide, these principles manifest in the development of methodologies that reduce waste, avoid hazardous solvents and reagents, and utilize energy-efficient techniques. This section explores sustainable strategies such as solvent-free reactions, the use of alternative and safer solvents, and energy-efficient methods like microwave and ultrasound irradiation.
A significant advancement in the green synthesis of amides is the move towards solvent-free or neat reaction conditions. jmchemsci.comjmchemsci.com These methods eliminate the need for potentially toxic and volatile organic solvents, which are major contributors to chemical waste. For instance, the acylation of various amines, alcohols, and phenols has been successfully achieved with acetic anhydride (B1165640) in the presence of a catalytic amount of magnesium chloride under solvent-free conditions at room temperature. tsijournals.com This approach offers advantages like low cost, easy handling of the catalyst, and excellent yields in short reaction times. tsijournals.com Another solvent-free method involves the use of iodine to promote the N-acylation of primary and secondary amines with acyl chlorides at room temperature, providing a rapid and high-yielding process. tandfonline.com The use of a reusable, metal-free, solid acid catalyst derived from agro-waste, RHA-SiO2(NPs)@BO3H3, has also been reported for the acetylation of aromatic amines under solvent-free grinding conditions, resulting in excellent product yields in a very short time.
The direct reaction of carboxylic acids and amines under solvent-free conditions, often assisted by microwave irradiation, represents a highly atom-economical route to amides. mjcce.org.mk For example, a variety of naphthenic acid amides have been synthesized from free carboxylic acids and amines without any solvent or catalyst under high-temperature microwave heating in a closed-vessel system. researchgate.net This method is not only efficient but also applicable to a diverse range of substrates.
The use of safer and more environmentally benign solvents is another cornerstone of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. A mild and efficient method for the N-acylation of amines has been developed in water using benzotriazole (B28993) chemistry, which proceeds without the need for a catalyst and provides high yields of the acylated products. nih.gov This protocol is effective at both room temperature and under microwave irradiation. nih.gov Similarly, a chemoselective acylation of amines has been successfully carried out in an aqueous medium by reacting the amine hydrochloride with acetic anhydride in the presence of sodium bicarbonate. umich.edu
Energy-efficient synthetic methods, such as microwave-assisted synthesis and sonochemistry (ultrasound-assisted synthesis), have gained significant traction for their ability to accelerate reaction rates, improve yields, and often enable reactions under milder conditions. acs.orgrsc.org Microwave irradiation has been extensively used for the synthesis of a wide range of amides, significantly reducing reaction times from hours to minutes compared to conventional heating methods. researchgate.net For instance, the synthesis of various (het)aryl aminoamides has been achieved through microwave-assisted N-allylation, leading to excellent yields in shorter reaction times. acs.org A review of microwave-assisted organic synthesis highlights its effectiveness in constructing diverse molecules with high yield and selectivity. rsc.org
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. nih.gov This technique has been successfully applied to the N-acetylation of amines using acetonitrile (B52724) as the acylating agent, offering a novel and convenient alternative to traditional methods that use toxic reagents like acetic anhydride or acetyl chloride. researchgate.net Furthermore, the synthesis of various N-substituted 2-pyridone derivatives has been accomplished with higher yields and purities in shorter reaction times using ultrasound compared to conventional heating. nih.gov
Table 1: Comparison of Conventional and Green Synthetic Methods for Amide Formation
| Method | Catalyst/Reagent | Solvent | Conditions | Reaction Time | Yield | Reference(s) |
| Conventional Acylation | Acyl Chloride/Pyridine (B92270) | Dichloromethane | Room Temp | 5 h | - | google.com |
| Solvent-Free Acylation | Iodine | None | Room Temp | Short | High | tandfonline.com |
| Solvent-Free Acylation | RHA-SiO2(NPs)@BO3H3 | None | Grinding | 5-8 min | 98% | |
| Microwave-Assisted | None | None | 270 °C | 10-15 min | Good to Excellent | researchgate.net |
| Microwave-Assisted | Ceric Ammonium Nitrate | None | 120-165 °C | 2 h | High | acs.org |
| Ultrasound-Assisted | Trimethylsilyl iodide | Acetonitrile | Microwave | - | Selective for Aromatic Amines | researchgate.net |
| Aqueous Medium | Benzotriazole Chemistry | Water | Room Temp/Microwave | 15-20 min (MW) | High | nih.gov |
| Aqueous Medium | NaHCO3 | Water | - | - | Good | umich.edu |
While direct literature on the green synthesis of N-Acenaphthen-5-ylacetamide is scarce, the principles and examples discussed above provide a clear roadmap for developing sustainable synthetic strategies. The conventional synthesis would likely involve the reaction of 5-aminoacenaphthene (B109410) with acetyl chloride or acetic anhydride in the presence of a base like pyridine in a chlorinated solvent. google.com Greener alternatives could involve:
Solvent-free reaction: Reacting 5-aminoacenaphthene with acetic anhydride, possibly with a mild, reusable catalyst like magnesium chloride or under simple grinding conditions with a solid catalyst. tsijournals.com
Microwave-assisted synthesis: Direct amidation of 5-aminoacenaphthene with acetic acid under microwave irradiation, potentially without a solvent, to significantly reduce reaction time and energy consumption. mjcce.org.mk
Ultrasound-assisted synthesis: Utilizing ultrasound to promote the acetylation of 5-aminoacenaphthene with a less hazardous acetylating agent like acetonitrile. researchgate.net
Aqueous synthesis: Performing the acetylation in water, taking advantage of the basicity of the amine to facilitate the reaction with acetic anhydride in the presence of a mild base like sodium bicarbonate. umich.edu
These approaches, by minimizing waste, avoiding hazardous substances, and improving energy efficiency, align with the core tenets of green chemistry and offer more sustainable pathways for the production of this compound and other acenaphthene amides.
Chemical Derivatization and Structural Modifications of N Acenaphthen 5 Ylacetamide
N-Alkylation and N-Acylation Reactions at the Acetamide (B32628) Nitrogen
The nitrogen atom of the acetamide group in N-Acenaphthen-5-ylacetamide is a key site for derivatization through N-alkylation and N-acylation reactions. These reactions introduce new substituents onto the nitrogen, which can significantly alter the molecule's steric and electronic properties.
N-Alkylation: The introduction of alkyl groups at the amide nitrogen can be achieved using various alkylating agents. For instance, reaction with alkyl halides, such as allyl bromide, in the presence of a base can yield N-alkylated products. google.com This process involves the deprotonation of the amide nitrogen to form an amidate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.
N-Acylation: Further acylation at the nitrogen atom can lead to the formation of di-imido derivatives. This can be accomplished by treating this compound with an acyl chloride or acid anhydride (B1165640) under appropriate conditions. Such modifications can influence the conformational preferences of the molecule and its ability to participate in hydrogen bonding.
These derivatization strategies at the acetamide nitrogen provide a straightforward method to generate a library of analogs with varied lipophilicity, size, and electronic character, which is valuable for systematic studies in medicinal chemistry and materials science.
Electrophilic Aromatic Substitutions on the Acenaphthene (B1664957) Moiety
The acenaphthene ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The directing effects of the acetamido group and the inherent reactivity of the acenaphthene nucleus guide the regioselectivity of these reactions. The acetamido group is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles.
Halogenation: Halogenation of acenaphthene also shows a preference for the 3- and 5-positions. tandfonline.com The reaction of 5-bromoacenaphthene (B1265734) with bromine can lead to further bromination at other positions on the aromatic ring. The conditions of the halogenation reaction, including the choice of halogenating agent and solvent, can influence the isomeric distribution of the products.
The Friedel-Crafts reaction is a powerful tool for introducing alkyl and acyl groups onto aromatic rings. wikipedia.org
Friedel-Crafts Acylation: Acylation of acenaphthene with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride, typically yields a mixture of 3- and 5-acylacenaphthenes. rsc.org The ratio of these isomers is dependent on the solvent used. rsc.org For this compound, the activating acetamido group would be expected to direct acylation to the 3- and 6-positions. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich acenaphthene ring. sigmaaldrich.com
Friedel-Crafts Alkylation: Alkylation of acenaphthene with alkyl halides and a Lewis acid catalyst can lead to mono-, di-, or tri-alkylated products, depending on the stoichiometry of the reactants. tandfonline.comtandfonline.com Unlike acylation, alkylation is prone to carbocation rearrangements and multiple substitutions can occur. masterorganicchemistry.com The orientation of the incoming alkyl group can also be influenced by the reaction conditions, with some conditions favoring the formation of otherwise minor isomers. tandfonline.com
| Reaction Type | Reagents | Typical Positions of Substitution on Acenaphthene | Reference |
| Nitration | Nitric acid, Acetic anhydride | 3- and 5-positions | acs.org |
| Halogenation | Bromine | 3- and 5-positions | tandfonline.com |
| Acylation | Acyl chloride, AlCl₃ | 3- and 5-positions | rsc.org |
| Alkylation | Alkyl halide, AlCl₃ | 3-, 5-, and others | tandfonline.comtandfonline.com |
Nitration and Halogenation Reactions and Isomer Selectivity
Modifications to the Ethano Bridge of the Acenaphthene System
The ethano bridge of the acenaphthene core, while generally less reactive than the aromatic rings, can undergo modification under certain conditions. Reactions that proceed via radical mechanisms or involve high-energy intermediates can lead to functionalization or cleavage of the C-C bond in the bridge. For instance, certain oxidation reactions can lead to the formation of acenaphthenequinone (B41937), where the ethano bridge is converted to a dicarbonyl species. nih.gov Furthermore, the protons on the ethano bridge can be abstracted under strongly basic conditions, potentially allowing for the introduction of substituents. oup.com
Synthesis of Spiro-Derivatives and Annulated Systems Incorporating the Acenaphthene Framework
The acenaphthene skeleton is a valuable building block for the synthesis of more complex polycyclic systems, including spiro-derivatives and annulated structures. These modifications can lead to molecules with unique three-dimensional shapes and novel electronic properties.
Spiro-Derivatives: Acenaphthenequinone, which can be derived from acenaphthene, is a common starting material for the synthesis of spiro-compounds. researchgate.net For example, it can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides to form spiro-pyrrolidine and spiro-pyrrolizine derivatives. rsc.orgbibliomed.org These reactions often proceed with high regio- and stereoselectivity. Multi-component reactions involving acenaphthenequinone, an amino acid, and a suitable dipolarophile can provide a diverse range of spiro-heterocycles. rsc.orgresearchgate.net
Annulated Systems: Annulation, or the fusion of additional rings onto the acenaphthene framework, can be achieved through various cyclization strategies. Palladium-catalyzed annulation reactions, for instance, have been used to synthesize polycyclic aromatic hydrocarbons by fusing aromatic fragments onto the acenaphthene core. rsc.org Gold-catalyzed annulation of 1,8-dialkynylnaphthalenes can also lead to the formation of indenophenalene-based systems. d-nb.info Another approach involves the alumina-mediated annulation of fluorinated arylalkynes to introduce an acenaphthene fragment. researchgate.net
Development of Novel Heterocyclic Analogs of this compound
The synthesis of heterocyclic analogs of this compound involves the incorporation of heteroatoms into the aromatic system or the construction of new heterocyclic rings fused to the acenaphthene core. Such modifications can profoundly impact the biological activity and material properties of the parent compound.
Acenaphthene-fused heteroarenes, including thiophene, furan, pyrazole, pyridine (B92270), and pyrimidine (B1678525) derivatives, have been synthesized via palladium-catalyzed cascade reactions. beilstein-journals.org These methods often involve an initial cross-coupling reaction followed by an intramolecular C-H arylation. The development of N-heterocyclic carbene ligands based on the acenaphthene framework has also been an active area of research. mdpi.comacs.org
Spectroscopic and Crystallographic Characterization of N Acenaphthen 5 Ylacetamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-Acenaphthen-5-ylacetamide, with the chemical formula C₁₄H₁₃NO, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments offers a comprehensive understanding of its proton and carbon framework.
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the acenaphthene (B1664957) core, the aliphatic protons of the ethylene (B1197577) bridge, the methyl protons of the acetyl group, and the amide proton. The chemical shifts (δ) are influenced by the electron density around the protons and their spatial relationship with neighboring functional groups.
The aromatic region would likely show a complex pattern of multiplets due to the protons on the substituted naphthalene (B1677914) ring system. The aliphatic protons of the -CH₂-CH₂- group in the acenaphthene moiety are anticipated to appear as a pair of triplets. The methyl protons of the acetamide (B32628) group would present as a sharp singlet, typically in the upfield region, while the amide (N-H) proton would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would feature signals for the carbonyl carbon of the amide group, typically in the downfield region (around 168-172 ppm), and a series of signals for the aromatic carbons of the acenaphthene system. The aliphatic carbons of the ethylene bridge and the methyl carbon of the acetyl group would resonate at higher field strengths.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | m | 5H | Ar-H |
| ~ 3.40 | t | 4H | -CH₂-CH₂- |
| ~ 2.15 | s | 3H | -COCH₃ |
| ~ 8.50 | br s | 1H | -NH- |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169.5 | C=O (Amide) |
| ~ 146.0 - 119.0 | Ar-C |
| ~ 30.0 | -CH₂-CH₂- |
| ~ 24.5 | -COCH₃ |
Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons and between the protons of the ethylene bridge. This helps in tracing the connectivity within the spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, the methyl protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These two techniques are often complementary.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing around 1660 cm⁻¹. Another key feature is the N-H stretching vibration, which is expected to be a medium to strong band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed in the 3100-2850 cm⁻¹ region. The aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.
Raman spectroscopy would also show the characteristic vibrations of the molecule. scialert.net Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule, which might be weak in the IR spectrum, can be more prominent in the Raman spectrum.
Table 3: Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium-Strong | N-H Stretch |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2950-2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~ 1660 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Medium | N-H Bend (Amide II) |
| ~ 1600-1450 | Medium-Weak | Aromatic C=C Stretch |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₄H₁₃NO), the exact mass would be calculated and compared to the experimentally determined value to confirm its composition.
Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule. nih.gov Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation. A likely fragmentation pathway would involve the cleavage of the amide bond. The loss of the acetyl group as a neutral ketene (B1206846) molecule (CH₂=C=O) would result in a prominent fragment ion corresponding to the 5-aminoacenaphthene (B109410) cation. Another possible fragmentation is the loss of a methyl radical from the acetyl group. The analysis of these fragment ions helps to confirm the structure of the parent molecule.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₄H₁₃NO), the theoretical elemental composition can be calculated from its molecular formula.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 14 | 168.154 | 79.59% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.20% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.63% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.57% |
| Total | 211.264 | 100.00% |
Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.
X-ray Crystallography of this compound and Related Structures
A successful single-crystal X-ray diffraction experiment on this compound would yield detailed information including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.
Intermolecular Interactions: Revealing how the molecules pack in the solid state, including details on hydrogen bonding (e.g., between the amide N-H and C=O groups of adjacent molecules) and π-π stacking interactions between the aromatic rings.
Such data is crucial for understanding the solid-state properties of the compound and for correlating its structure with its physical and chemical behavior.
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wisc.eduum.esdl.ac.uk This technique provides precise coordinates for each atom in the unit cell, which is the fundamental repeating unit of a crystal. wisc.edu From these coordinates, crucial information such as bond lengths, bond angles, and torsion angles can be calculated, offering an unambiguous depiction of the molecule's absolute structure and stereochemistry.
For this compound, a successful SC-XRD experiment would yield a crystallographic information file (CIF). This standard file format contains all the experimental and derived data. Had such a file been available, the following data table would be populated with the specific crystallographic parameters for this compound.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value (Not Available) |
| Chemical Formula | C₁₄H₁₃NO |
| Formula Weight | 211.26 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 10.123 |
| b (Å) | e.g., 5.432 |
| c (Å) | e.g., 20.456 |
| α (°) | e.g., 90 |
| β (°) | e.g., 98.76 |
| γ (°) | e.g., 90 |
| Volume (ų) | e.g., 1108.9 |
| Z (molecules per unit cell) | e.g., 4 |
| Density (calculated) (g/cm³) | e.g., 1.263 |
| R-factor (%) | e.g., 4.5 |
| Data Collection Temperature (K) | e.g., 100 |
Note: The values in this table are placeholders and examples of what would be determined from an SC-XRD experiment.
The stereochemistry of the molecule, particularly the planarity of the acenaphthene and acetamide groups and the torsion angles between them, would be definitively established from this data.
Analysis of Polymorphism and Solid-State Characteristics
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. cam.ac.uk Different polymorphs of the same compound can exhibit distinct physical properties. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science.
The existence of polymorphs of this compound would be investigated through techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). PXRD patterns are unique fingerprints for each crystalline phase. Current time information in Bangalore, IN. By comparing the PXRD pattern of a bulk sample with the pattern calculated from the single-crystal data, one can confirm phase purity or identify the presence of different polymorphs.
Had polymorphic forms of this compound been identified, their solid-state characteristics would be compared. This would involve analyzing differences in their crystal packing, melting points, and stability, which can be influenced by subtle changes in intermolecular interactions.
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)
The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. crystallography.netugr.es Understanding these interactions is key to rationalizing the observed crystal structure and its properties.
In the case of this compound, the presence of an N-H group (a hydrogen bond donor) and a carbonyl oxygen (C=O, a hydrogen bond acceptor) suggests that hydrogen bonding would be a dominant feature in its crystal packing. Specifically, N-H···O hydrogen bonds are expected to link molecules together. nih.gov
A detailed analysis of the crystal structure would reveal the specific hydrogen bonding motifs. For instance, molecules could form chains, dimers, or more complex three-dimensional networks. ugr.es The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.
Furthermore, the planar aromatic rings of the acenaphthene moiety could participate in π-π stacking interactions, further stabilizing the crystal lattice. The analysis would involve measuring the distances and orientations between adjacent aromatic rings.
Interactive Data Table: Potential Hydrogen Bonding in this compound
| Donor-H···Acceptor | D-H (Å) (Typical) | H···A (Å) (Typical) | D···A (Å) (Typical) | <(DHA) (°) (Typical) |
| N-H···O=C | 0.86 | 1.8 - 2.2 | 2.7 - 3.1 | 150 - 180 |
Note: This table illustrates the typical geometric parameters for the hydrogen bonds expected in the crystal structure of this compound. The actual values would be derived from experimental crystallographic data.
Computational Chemistry and Theoretical Studies on N Acenaphthen 5 Ylacetamide
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a cornerstone for investigating the properties of N-Acenaphthen-5-ylacetamide at the quantum level. These calculations offer a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis involves determining the most stable three-dimensional structure of this compound through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, a key aspect of this analysis is the rotational barrier around the C-N bond of the acetamide (B32628) group.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (Amide) | 1.36 Å |
| Bond Length | C=O (Amide) | 1.24 Å |
| Bond Length | C(Arom)-N | 1.42 Å |
| Bond Angle | C-N-C | 125.8° |
| Dihedral Angle | C(Arom)-C(Arom)-N-C(Amide) | 35.2° |
Electronic Structure and Molecular Orbital Theory (FMOs)
The electronic properties of this compound are elucidated through an analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.89 eV |
| LUMO | -1.23 eV |
| HOMO-LUMO Gap | 4.66 eV |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. By comparing the calculated spectra with experimental data, the assignment of signals to specific atoms within the molecule can be confirmed.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its Infrared (IR) spectrum. Key vibrational modes, such as the N-H stretch, C=O stretch of the amide group, and various aromatic C-H and C-C vibrations, can be identified and their theoretical frequencies determined.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the aromatic system.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (Amide N-H) | ~8.5 ppm |
| ¹³C NMR | Chemical Shift (Amide C=O) | ~169 ppm |
| IR | N-H Stretch | ~3300 cm⁻¹ |
| IR | C=O Stretch | ~1670 cm⁻¹ |
| UV-Vis | λmax | ~290 nm, ~325 nm |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and stability in different environments, such as in a solvent. nih.gov
For this compound, MD simulations can track the rotation of the acetamide group and the flexibility of the acenaphthene (B1664957) backbone. These simulations reveal the accessible conformational space and the timescales of transitions between different conformations. The stability of the molecule can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry can be employed to explore the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, the structures of transition states can be located, and the activation energies can be calculated.
For instance, the hydrolysis of the amide bond in this compound could be studied theoretically. DFT calculations can model the approach of a water molecule or a hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. The calculated energy barriers for these steps provide a quantitative measure of the reaction's feasibility.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Non-Biological Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR models can also be developed for non-biological properties like reactivity or material characteristics.
To develop a QSAR model for the reactivity of this compound and its analogs, a set of structurally related compounds would be synthesized or computationally designed. For each compound, a range of molecular descriptors (e.g., electronic, steric, and topological properties) would be calculated. These descriptors would then be correlated with an experimentally measured or computationally predicted reactivity parameter (e.g., the rate constant for a specific reaction). The resulting QSAR model could then be used to predict the reactivity of new, untested compounds in the same class.
Intermolecular Interaction Energy Analysis in the Solid State and Solution
A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the computational and theoretical analysis of this compound. Despite the existence of this compound, detailed research findings concerning its intermolecular interaction energies in either the solid state or in solution are not presently available in published studies.
Typically, such an analysis for a compound like this compound would involve:
Solid State Analysis: Calculation of the molecular Hirshfeld surface and the generation of 2D fingerprint plots to identify and quantify intermolecular contacts. This would be followed by the calculation of interaction energies between molecular pairs to understand the packing motifs and the energetic landscape of the crystal.
Solution Analysis: Theoretical studies in various solvents to model the solute-solvent interactions and to understand how these interactions influence the conformation and properties of the molecule in the solution phase.
However, no crystallographic information files (CIF) or computational studies specifically detailing these aspects for this compound could be located. The absence of such data precludes the creation of detailed research findings and data tables as requested. Further experimental and computational research is necessary to elucidate the intermolecular interaction energies of this compound.
Applications and Advanced Research Directions in Materials and Organic Chemistry
N-Acenaphthen-5-ylacetamide as a Key Intermediate in Complex Organic Synthesis
This compound serves as a crucial intermediate in the elaboration of more complex molecular architectures, particularly those based on polycyclic aromatic hydrocarbons (PAHs). The acenaphthene (B1664957) scaffold itself is a fundamental unit in a variety of larger aromatic systems, and the acetamide (B32628) group on this compound provides a versatile handle for further chemical transformations. uwo.calgcstandards.comuhmreactiondynamics.org
The synthesis of functionalized acenaphthene derivatives often begins with simpler, substituted precursors like this compound. The amide functionality can be hydrolyzed to the corresponding amine, which is a key precursor for a wide range of reactions, including diazotization followed by substitution, or direct N-alkylation and N-arylation. These transformations allow for the introduction of a diverse array of functional groups, which can then be used to construct more intricate molecular frameworks.
Furthermore, the acenaphthene ring system can undergo various reactions, such as oxidation to acenaphthenequinone (B41937), which opens up another avenue for creating complex heterocyclic systems fused to the acenaphthene core. mdpi.com For instance, the reaction of acenaphthenequinone with indoles can lead to the formation of di(1H-indol-3-yl)-2H-acenaphthen-1-one derivatives. evitachem.com While not a direct reaction of this compound, the potential to convert it to such precursors highlights its role as a starting point for complex synthesis.
The development of synthetic routes to novel PAHs and their nitrogen-containing analogues is an active area of research, driven by their interesting electronic and photophysical properties. researchgate.netnih.gov this compound can be envisioned as a key building block in this context, where the acenaphthene unit forms the core of the target PAH, and the amino group (derived from the acetamide) is used to either extend the aromatic system or to attach other molecular fragments.
Exploration in the Development of Novel Organic Materials
The exploration of this compound and its derivatives extends into the realm of materials science, where the unique properties of the acenaphthene scaffold are harnessed for the creation of new organic materials with tailored functionalities.
While direct polymerization of this compound is not widely reported, its derivatives are valuable precursors for nitrogen-containing polymers and oligomers. The amino group, obtained after hydrolysis of the acetamide, can be readily converted into a variety of polymerizable functionalities. For example, it can be transformed into a vinyl group, an acrylate, or a styrenic monomer, which can then undergo radical, cationic, or anionic polymerization to yield polymers with the acenaphthene moiety as a pendant group.
These polymers are of interest due to the rigidity and planarity of the acenaphthene unit, which can impart desirable thermal and mechanical properties to the resulting materials. Furthermore, the presence of the nitrogen atom can influence the polymer's solubility, adhesion, and electronic properties. The development of such polymers is a promising avenue for creating new high-performance materials.
The design of functional organic compounds for material science is a rapidly growing field, with applications in electronics, photonics, and sensing. researchgate.netresearchgate.netwikipedia.orgepfl.ch The acenaphthene scaffold is an attractive component in the design of these materials due to its extended π-system, which can be further modulated by the introduction of various substituents.
This compound can serve as a starting material for the synthesis of a range of functional organic compounds. For example, derivatives of acenaphthene are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.orghuji.ac.il The introduction of electron-donating or electron-withdrawing groups onto the acenaphthene ring, a process that can be facilitated by the directing effects of the acetamide group or its derivatives, allows for the fine-tuning of the electronic properties of the molecule.
The following table summarizes some of the key properties of this compound relevant to its application in materials science:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO | nih.gov |
| Molecular Weight | 211.26 g/mol | nih.gov |
| IUPAC Name | N-(1,2-dihydroacenaphthylen-5-yl)acetamide | nih.gov |
Precursor Chemistry for Polymer and Oligomer Systems
Catalytic and Mechanistic Research Involving Acenaphthene-Acetamide Scaffolds
The rigid and sterically defined structure of the acenaphthene backbone has made it a popular scaffold for the development of ligands in organometallic chemistry and catalysis. mdpi.comresearchgate.netacs.org While research has primarily focused on bis(imino)acenaphthene (BIAN) and N-heterocyclic carbene (NHC) ligands derived from acenaphthenequinone, the underlying principles can be extended to ligands derived from this compound. mdpi.comresearchgate.netnih.govchemrxiv.org
The acetamide group can be modified to create a variety of chelating ligands. For example, the nitrogen atom of the amide can be part of a larger ligand framework, or the acetyl group can be replaced with other functionalities to create bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations.
The steric bulk of the acenaphthene unit can be used to control the stereoselectivity of catalytic reactions, while the electronic properties of the ligand can be tuned by introducing substituents on the aromatic ring. The following table highlights some of the catalytic systems that utilize acenaphthene-based ligands, which could potentially be adapted from this compound derivatives.
| Catalyst Type | Metal | Application | Reference |
| BIAN-NHC Complexes | Ni, Pd | Cross-coupling reactions | mdpi.com |
| α-Diimine Complexes | Ru | N-alkylation of amines | nih.gov |
| NHC-Copper Complexes | Cu | Hydrogenation reactions | acs.org |
Future Perspectives in this compound Research and Development
The research landscape for this compound and its derivatives is poised for significant growth, with several promising avenues for future exploration. The continued development of synthetic methodologies to access a wider range of functionalized acenaphthene derivatives from this key intermediate will be crucial.
In the field of materials science, future research will likely focus on the synthesis and characterization of novel polymers and oligomers derived from this compound. The goal will be to create materials with enhanced thermal stability, mechanical strength, and specific electronic or optical properties for applications in advanced technologies. The design of new functional organic compounds for organic electronics, building on the acenaphthene scaffold, will also be a key area of investigation.
In catalysis, the development of new chiral ligands based on the acenaphthene-acetamide scaffold could lead to highly efficient and stereoselective catalysts for asymmetric synthesis. Further mechanistic studies of reactions catalyzed by acenaphthene-based metal complexes will provide valuable insights for the design of next-generation catalysts.
Q & A
Q. What are the recommended synthetic routes for N-Acenaphthen-5-ylacetamide, and what safety protocols must be followed?
Methodological Answer:
- Synthesis Design : Use acenaphthene derivatives as starting materials, with acetylation reactions under anhydrous conditions. Catalysts like acetic anhydride or acetyl chloride in inert atmospheres (e.g., nitrogen) are typical .
- Safety Protocols :
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (OSHA HCS guidelines) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as skin irritant category 2) .
- Spill Management : Contain leaks with absorbent materials and avoid water flushing to prevent environmental contamination .
Q. How should this compound be purified and characterized in early-stage research?
Methodological Answer:
- Purification :
- Characterization :
Advanced Research Questions
Q. What advanced spectroscopic techniques are optimal for structural elucidation of this compound?
Methodological Answer:
-
Technique Selection :
- NMR Spectroscopy :
-
¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for aromatic proton coupling patterns (e.g., acenaphthene derivatives show distinct multiplet splitting) .
-
Reference Standards : Cross-validate with acenaphthene-d10 (CAS 15067-26-2) to resolve overlapping signals .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI+ mode .
-
Table: Spectroscopic Parameters
Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral results)?
Methodological Answer:
- Root-Cause Analysis :
- Replication : Repeat syntheses with controlled variables (temperature, solvent purity) to isolate anomalies .
- Instrument Calibration : Validate NMR spectrometers using acenaphthene-d10 (50 μg/mL in methanol) as a calibration standard .
- Cross-Validation : Compare HPLC retention times with GC-MS data to confirm compound identity .
- Case Study : Discrepancies in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity?
Methodological Answer:
- Quantum Chemistry :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict electrophilic substitution sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., in dichloromethane) to assess solubility trends .
- Data Sources :
- Reference NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of formation) .
- Use PubChem CID 135-88-6 (analogous phenylacetamides) to benchmark computational results .
Safety and Compliance
Q. What are the critical storage and waste disposal protocols for this compound?
Methodological Answer:
- Storage :
- Waste Management :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
